molecular formula C12H17N3S B15291716 (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B15291716
M. Wt: 235.35 g/mol
InChI Key: UYRAFIQNPUFKHX-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group, a thiophene ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the methanamine group, potentially forming amines or hydrazines.

    Substitution: The compound can participate in substitution reactions, especially at the methanamine group, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

  • (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
  • 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine

Comparison: Compared to its analogs, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine exhibits unique reactivity due to the position of the substituents on the pyrazole ring. This positional difference can influence the compound’s chemical behavior and its interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine

InChI

InChI=1S/C12H17N3S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,7-8,13H2,1-2H3

InChI Key

UYRAFIQNPUFKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)CN

Origin of Product

United States

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